molecular formula C9H13N5S B14216707 5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide CAS No. 828245-59-6

5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide

Cat. No.: B14216707
CAS No.: 828245-59-6
M. Wt: 223.30 g/mol
InChI Key: OPBZQHPEHWWNGE-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide is a chemical compound with the molecular formula C8H12N4S. It is known for its unique structure, which includes a pyrazole ring substituted with amino, cyano, and carbothioamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 4-cyano-3-(2-methylpropyl)pyrazole-5-thiol, with an amine source like ammonia or an amine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

828245-59-6

Molecular Formula

C9H13N5S

Molecular Weight

223.30 g/mol

IUPAC Name

5-amino-4-cyano-N-(2-methylpropyl)pyrazole-1-carbothioamide

InChI

InChI=1S/C9H13N5S/c1-6(2)4-12-9(15)14-8(11)7(3-10)5-13-14/h5-6H,4,11H2,1-2H3,(H,12,15)

InChI Key

OPBZQHPEHWWNGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)N1C(=C(C=N1)C#N)N

Origin of Product

United States

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